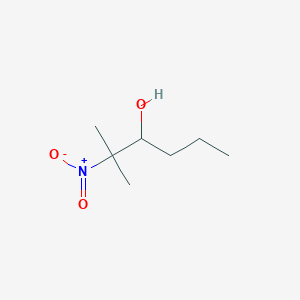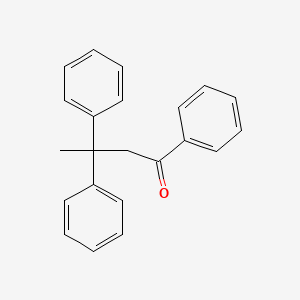![molecular formula C19H23N3O2 B14007006 N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide CAS No. 77726-10-4](/img/structure/B14007006.png)
N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl piperazine moiety linked to a hydroxyphenyl group via an acetamide linkage. The presence of these functional groups imparts a range of biological activities, making it a valuable candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- typically involves a multi-step process. One common method starts with the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to form electrophilic intermediates. These intermediates are then coupled with phenyl piperazine in a polar aprotic medium to yield the target compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl piperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group leads to quinone derivatives, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- involves its interaction with specific molecular targets and pathways. The phenyl piperazine moiety is known to interact with dopamine receptors, potentially modulating neurotransmitter activity. Additionally, the hydroxyphenyl group may contribute to antioxidant activity by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar acetamide linkage but differ in the substituents on the phenyl ring.
Indole derivatives: These compounds contain an indole moiety instead of a phenyl piperazine group and exhibit different biological activities.
Uniqueness
ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- is unique due to its specific combination of functional groups, which imparts a distinct set of biological activities. The presence of both a hydroxyphenyl group and a phenyl piperazine moiety allows for diverse interactions with biological targets, making it a versatile compound for therapeutic applications.
Properties
CAS No. |
77726-10-4 |
|---|---|
Molecular Formula |
C19H23N3O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-15(23)20-17-7-8-19(24)16(13-17)14-21-9-11-22(12-10-21)18-5-3-2-4-6-18/h2-8,13,24H,9-12,14H2,1H3,(H,20,23) |
InChI Key |
QUKJEHJRISSJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)


![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
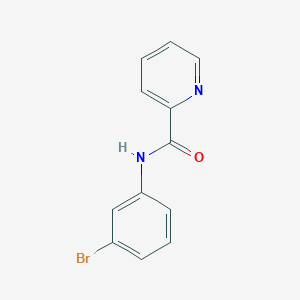
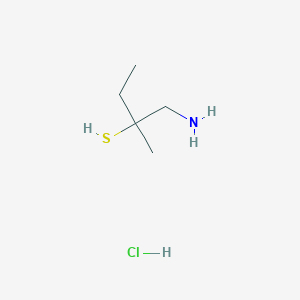
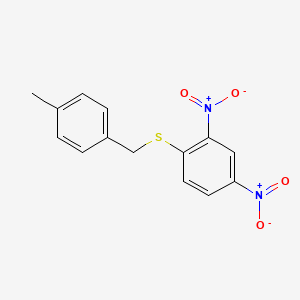
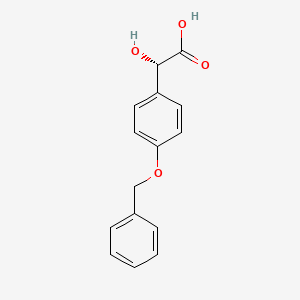
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)

![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
